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Compound of Interest

Compound Name:
1-Amino-4-

phenylcyclohexanecarboxylic acid

CAS No.: 117259-23-1

Cat. No.: B048648 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-
Amino-4-phenylcyclohexanecarboxylic acid (CAS: 117259-23-1 for free acid; 1269152-16-0

for HCl salt). As a critical non-proteinogenic amino acid scaffold—often utilized in the synthesis

of Janus Kinase (JAK) inhibitors like Oclacitinib—understanding its solubility landscape is

pivotal for process optimization, purification, and formulation.

This document moves beyond static data, offering a dynamic solubility profiling methodology. It

addresses the compound’s zwitterionic nature, stereochemical implications (cis vs. trans), and

solvent selection strategies for industrial recrystallization.

Physicochemical Foundation
To master the solubility of this compound, one must first understand the competing forces

within its molecular architecture.

Structural Determinants of Solubility
The molecule features a rigid cyclohexane ring substituted geminally (at C1) by an amino

group and a carboxylic acid, with a phenyl group at C4. This creates a unique "push-pull"

solubility profile:
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Hydrophilic Domain: The zwitterionic head (

) drives aqueous solubility but creates high crystal lattice energy, reducing solubility in non-
polar solvents.

Lipophilic Domain: The phenyl-cyclohexyl backbone provides significant lipophilicity, making

the compound sparingly soluble in pure water at its isoelectric point (pI) compared to simpler

amino acids like glycine.

The Zwitterionic Switch
Like all amino acids, the solubility of 1-Amino-4-phenylcyclohexanecarboxylic acid is pH-

dependent.

pH < 2.0 (Cationic Form): Protonation of the amine (

) and carboxyl (

) increases solubility in aqueous acid (e.g., 1N HCl).

pH ≈ pI (Zwitterionic Form): Net charge is zero. Lattice energy is maximized. Minimum

solubility occurs here (typically pH 5.5–6.5).

pH > 10.0 (Anionic Form): Deprotonation (

) increases solubility in aqueous base (e.g., 1N NaOH).

Solubility Data & Solvent Compatibility
The following data synthesizes empirical observations from patent literature regarding

Oclacitinib intermediates and standard amino acid physicochemical properties.

Table 1: Solubility Profile by Solvent Class
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Solvent Class Specific Solvent Solubility Status Mechanistic Insight

Aqueous (Neutral) Water Sparingly Soluble

Hydrophobic phenyl

ring + high lattice

energy of zwitterion

limits dissolution at

neutral pH.

Aqueous (Acidic) 1N HCl High

Formation of

Hydrochloride salt

disrupts lattice; highly

soluble (>50 mg/mL).

Aqueous (Basic) 1N NaOH High
Formation of Sodium

salt; highly soluble.

Alcohols Methanol, Ethanol Low to Moderate

Soluble as HCl salt;

free acid is poorly

soluble. Used as anti-

solvent in

crystallization.

Chlorinated
Dichloromethane

(DCM)
Insoluble

Zwitterionic head

group is incompatible

with non-polar DCM.

Dipolar Aprotic DMSO, DMF High

High dielectric

constant disrupts ionic

interactions; good for

reaction solvents.

Binary Mixtures Water/Isopropanol Tunable

Key System: Used for

recrystallization. High

temp = soluble; Low

temp = crystallization.
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Critical Application Note: In industrial purification, the free acid is often precipitated from an

alkaline solution by adjusting the pH to the isoelectric point using Citric Acid or HCl [1, 2].

Experimental Workflows
As a Senior Application Scientist, I recommend the following self-validating protocols to

determine precise solubility limits for your specific batch (polymorphs may vary).

Protocol: Isoelectric Point Determination & Precipitation
This workflow is essential for isolating the compound from reaction mixtures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude Reaction Mixture
(Alkaline pH > 10)

Slow Acidification
(Add 20% Citric Acid)

Target pI range

Onset of Turbidity
(Record pH)

Precipitation

Stir at 0-5°C
(1-2 Hours)

Crystal Growth

Filtration & Wash
(Cold Water/Acetone)

Isolation

HPLC/NMR Analysis
(Purity & Yield)

QC

Click to download full resolution via product page

Figure 1: Isoelectric precipitation workflow.[1] The "Onset of Turbidity" usually marks the

approach to the isoelectric point (approx pH 6.0), where solubility is lowest.

Protocol: Gravimetric Solubility Screen
Objective: Determine saturation concentration (

) in organic solvents.

Preparation: Weigh 50 mg of dry compound into a vial.
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Addition: Add solvent in 100

L increments while vortexing at 25°C.

Observation: If dissolution occurs, calculate solubility. If not after 2 mL, heat to 60°C.

Cooling: If soluble at 60°C, cool to 25°C to observe recrystallization potential.

Quantification: Filter supernatant, dry, and weigh residue for precise mg/mL.

Strategic Recrystallization (Purification)
The separation of cis and trans isomers often relies on differential solubility in binary solvent

systems.

The "Water/Alcohol" Switch
Patent literature for the related 4-amino-cyclohexanecarboxylic acid class suggests that

Water/Isopropanol (IPA) or Water/Acetone mixtures are superior for purification [1, 3].

Mechanism: The compound is soluble in hot water. Adding IPA (an anti-solvent for the

zwitterion) reduces the dielectric constant, forcing the compound out of solution in a

controlled manner.

Procedure:

Dissolve crude solid in minimum hot water (80°C).

Slowly add hot Isopropanol (ratio 1:1 to 1:4).

Cool slowly to room temperature, then to 4°C.

This method often enriches the thermodynamically stable isomer (typically trans for 1,4-

substituted cyclohexanes, though 1-amino-1-carboxy systems have unique constraints).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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